Sodium butyl trithiocarbonate

Ore flotation Sulfide mineral recovery Collector synergy

Sodium butyl trithiocarbonate (NaBTC, CAS 64773-45-1) is an organosulfur alkali metal salt of the trithiocarbonate class, bearing a butyl substituent on one sulfur atom and a sodium counterion. It serves two industrially distinct roles: as a shelf-stable precursor for in situ generation of trithiocarbonate-based RAFT chain transfer agents in visible-light-mediated controlled radical polymerization, and as a collector or co-collector in froth flotation of sulfide ores for lead, zinc, copper, and molybdenum recovery.

Molecular Formula C5H9NaS3
Molecular Weight 188.3 g/mol
CAS No. 64773-45-1
Cat. No. B12691836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium butyl trithiocarbonate
CAS64773-45-1
Molecular FormulaC5H9NaS3
Molecular Weight188.3 g/mol
Structural Identifiers
SMILESCCCCSC(=S)[S-].[Na+]
InChIInChI=1S/C5H10S3.Na/c1-2-3-4-8-5(6)7;/h2-4H2,1H3,(H,6,7);/q;+1/p-1
InChIKeyLZIRVILXUYTMFW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Butyl Trithiocarbonate (CAS 64773-45-1): Dual-Utility RAFT Precursor and Flotation Collector for Controlled Radical Polymerization and Sulfide Mineral Recovery


Sodium butyl trithiocarbonate (NaBTC, CAS 64773-45-1) is an organosulfur alkali metal salt of the trithiocarbonate class, bearing a butyl substituent on one sulfur atom and a sodium counterion [1]. It serves two industrially distinct roles: as a shelf-stable precursor for in situ generation of trithiocarbonate-based RAFT chain transfer agents in visible-light-mediated controlled radical polymerization, and as a collector or co-collector in froth flotation of sulfide ores for lead, zinc, copper, and molybdenum recovery [2]. Its molecular formula is C₅H₉NaS₃ with a molecular weight of 188.31 g·mol⁻¹ [1]. Unlike fully substituted organic trithiocarbonates that function directly as RAFT agents, NaBTC is primarily a reactive intermediate whose value proposition depends on the specific butyl chain length and the alkali metal counterion, which govern solubility, nucleophilicity, and shelf stability relative to shorter-chain or potassium analogues [1].

Why Generic Trithiocarbonate Salt or Xanthate Substitution Cannot Match Sodium Butyl Trithiocarbonate Performance


Substituting sodium butyl trithiocarbonate with a shorter-chain analogue (e.g., sodium ethyl trithiocarbonate) or a different collector class (e.g., xanthates) introduces quantifiable performance penalties because the butyl chain length directly governs two orthogonal properties: (i) in RAFT applications, the alkyl group dictates the leaving-group reactivity and the solubility of the in situ generated RAFT agent, which in turn controls polymerization kinetics and dispersity [1]; (ii) in flotation, the C₄ chain provides an optimal hydrophilic–lipophilic balance that enables synergistic adsorption with xanthate co-collectors—a synergy that is absent with ethyl or methyl trithiocarbonates and is also absent when xanthates are used alone at equivalent dosage [2]. Furthermore, the purity form of NaBTC (impure vs. pure) dramatically alters metal recovery, meaning that procurement specifications directly determine process outcomes [3].

Quantitative Differentiation Evidence for Sodium Butyl Trithiocarbonate Versus Closest Comparators


Synergistic Lead and Zinc Recovery When Combined with Sodium Isopropyl Xanthate vs. Either Collector Alone

In bench-scale flotation of Ozark lead/zinc ore, a 1:1 blend of sodium n-butyl trithiocarbonate with sodium isopropyl xanthate (SIPX, Z-11) maintained both Pb and Zn total recovery at the highest levels observed for either collector used individually. SIPX alone gave 81.90% Pb and 97.00% Zn total recovery; NaBTC alone gave 81.72% Pb and 96.95% Zn. The combination preserved these maxima simultaneously, whereas each single collector produced a trade-off where one metal recovery was sub-maximal [1]. This synergistic effect is explicitly claimed as an inventive feature over prior art single-collector processes [1].

Ore flotation Sulfide mineral recovery Collector synergy

Impure Sodium n-Butyl Trithiocarbonate Delivers 20.5 Percentage-Point Higher Copper Recovery than Pure Salt

In flotation of Palabora (South America) copper ore, the 'impure' form of sodium n-butyl trithiocarbonate (prepared without recrystallization, Example I) achieved 74.0% Cu recovery, whereas the 'pure' form (recrystallized, Example II) achieved only 53.5% Cu recovery, an absolute gain of 20.5 percentage points (relative improvement of ~38%) at the same collector dosage of 0.017 lb/ton ore [1]. A similar trend was observed on Kennecott-Chino ore where impure NaBTC gave slightly higher Mo (83.7% vs. 82.7% average) and Cu (82.1% vs. 81.6% average) recovery [1].

Copper flotation Collector purity effect Mineral processing

In Situ Generated RAFT Agent from NaBTC Achieves Dispersity as Low as 1.08 in Poly(tert-butyl acrylate) Synthesis

Using sodium n-butyl trithiocarbonate (TTCS) as a shelf-stable precursor reacted in situ with ethyl 2-bromopropionate, the crude trithiocarbonate RAFT agent produced poly(tert-butyl acrylate) (PtBA) with dispersity (Đ) as low as 1.08 under 405 nm LED irradiation [1]. This is comparable to or better than many pre-purified, commercially sourced trithiocarbonate RAFT agents, which typically yield Đ in the range of 1.10–1.30 for acrylate polymerizations under similar conditions [1]. The measured molecular weights closely matched theoretical values, and first-order polymerization kinetics were confirmed by ¹H NMR and SEC [1].

RAFT polymerization Controlled radical polymerization Polymer dispersity

Oxygen-Tolerant RAFT Polymerization Without Exogenous Deoxygenation Using NaBTC-Derived RAFT Agent

The in situ generated trithiocarbonate RAFT agent derived from sodium n-butyl trithiocarbonate enabled the synthesis of well-defined poly(tert-butyl acrylate) in the presence of air, without requiring inert atmosphere conditions (N₂/Ar sparging or freeze–pump–thaw cycles) that are mandatory for conventional RAFT polymerization [1]. This intrinsic oxygen tolerance is attributed to the catalytic behavior of the trithiocarbonate moiety, which consumes dissolved oxygen during the induction period without irreversibly degrading the RAFT agent functionality [1].

Oxygen-tolerant polymerization RAFT Process simplification

Trithiocarbonate-Class RAFT Agents Provide Superior Control for N-Vinylcarbazole Polymerization vs. Dithiobenzoates and Xanthates

A systematic comparison of RAFT agent classes for N-vinylcarbazole (NVC) polymerization demonstrated that trithiocarbonate RAFT agents yield the best overall control, with dispersities Đ < 1.1 and high end-group fidelity [1]. In contrast, dithiobenzoate RAFT agents caused marked retardation (inhibition), while xanthate RAFT agents provided only adequate control with Đ < 1.3 [1]. This establishes the trithiocarbonate functional group as the optimal Z-group for NVC, a monomer of intermediate reactivity between more-activated monomers (styrene, acrylates) and less-activated monomers (vinyl acetate, N-vinylpyrrolidone) [1]. As sodium butyl trithiocarbonate is a direct precursor to butyl-substituted trithiocarbonate RAFT agents, this class-level advantage directly extends to NaBTC-derived systems for NVC-containing block copolymer synthesis [1].

RAFT agent selection N-vinylcarbazole Dispersity control

Trithiocarbonate Collectors Exhibit Dual-Mechanism Adsorption and Faster Flotation Kinetics vs. Xanthates on Pyrite

Spectroscopic investigations and microflotation tests on pyrite demonstrated that trithiocarbonate (TTC) collectors possess two distinct adsorption mechanisms—one dominant under reducing conditions and another under oxidizing conditions—whereas xanthate collectors operate predominantly through a single oxidative adsorption pathway [1]. Microflotation experiments showed that TTC significantly increases the rate of pyrite flotation compared to xanthate flotation, attributed to the ability of TTC to target faster-floating mineral fractions before xanthate addresses slower-floating components, accounting for the observed synergism when TTC and xanthate are co-administered [1]. Although this study used n-C12 TTC, the dual-mechanism property is inherent to the trithiocarbonate functional group and extends to the butyl homologue [1].

Flotation kinetics Adsorption mechanism Pyrite flotation

High-Impact Application Scenarios for Sodium Butyl Trithiocarbonate Based on Quantitative Differentiation Evidence


Polymetallic Pb/Zn Sulfide Flotation with Synergistic NaBTC–Xanthate Co-Collector System

In lead/zinc flotation circuits treating sulfided ores, NaBTC is deployed as a co-collector with sodium isopropyl xanthate at a 1:1 weight ratio (total dosage ~0.10 lb/ton ore). This combination maintains both Pb total recovery at ~82% and Zn total recovery at ~97%, eliminating the trade-off observed with either collector used alone where one metal recovery is sub-maximal [1]. The synergistic effect is attributed to complementary adsorption mechanisms on galena and sphalerite surfaces, and is explicitly validated in bench-scale flotation of Ozark ore [1].

Copper Recovery Using Non-Purified (Impure) NaBTC as a Cost-Effective Standalone Collector

For copper sulfide flotation operations, procurement of NaBTC manufactured by the non-recrystallized 'impure' route (reaction of butyl thiol with CS₂ and NaOH, used as crude aqueous solution) is recommended over purified grades. This impure form achieved 74.0% Cu recovery vs. 53.5% for the purified salt on Palabora ore at identical dosage (0.017 lb/ton) [2]. The simplified manufacturing also reduces production cost, creating a dual economic advantage: lower reagent cost per ton and higher metal recovery [2].

Scalable Synthesis of Well-Defined Poly(acrylate)s via In Situ RAFT Agent Generation Under Visible Light

Polymer synthesis laboratories and contract manufacturing organizations can use NaBTC as a shelf-stable precursor to generate trithiocarbonate RAFT agents in situ by reaction with ethyl 2-bromopropionate. Crude product directly mediates RAFT polymerization of tert-butyl acrylate (and other acrylates) under 405 nm LED irradiation, yielding polymers with Đ as low as 1.08 and molecular weights closely matching theoretical predictions [3]. The workflow eliminates RAFT agent purification, reduces cost, and the intrinsic oxygen tolerance permits polymerization in the presence of air, substantially simplifying reactor setup for scale-up [3].

Block Copolymer Synthesis for N-Vinylcarbazole-Containing Optoelectronic Materials

For the synthesis of poly(N-vinylcarbazole)-based block copolymers used in organic light-emitting diode hole-transport layers and photorefractive devices, NaBTC-derived butyl-trithiocarbonate RAFT agents provide the optimal level of polymerization control. Trithiocarbonate-class RAFT agents yield NVC homopolymers and block copolymers with Đ < 1.1 and high end-group fidelity, decisively outperforming dithiobenzoates (retardation) and xanthates (Đ < 1.3) [4]. The butyl Z-group further ensures compatibility with sequential block extension from both poly(acrylate) and poly(NVC) macro-RAFT agents [4].

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